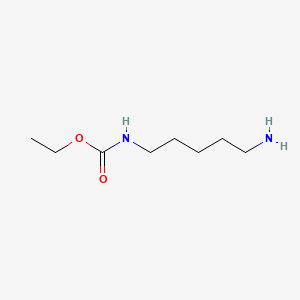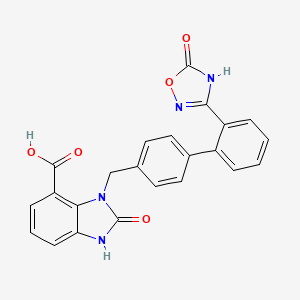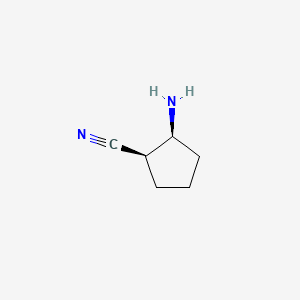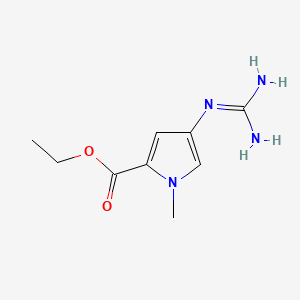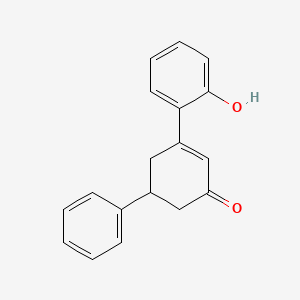
L-Phenylalanine tert-Butyl Ester-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-Phenylalanine tert-Butyl Ester. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C13H14D5NO2 and a molecular weight of 226.33 . The presence of deuterium atoms makes it useful in various analytical techniques, including mass spectrometry.
Méthodes De Préparation
The synthesis of L-Phenylalanine tert-Butyl Ester-d5 typically involves the esterification of L-Phenylalanine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
L-Phenylalanine tert-Butyl Ester-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Phenylalanine tert-Butyl Ester-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other fine chemicals.
Mécanisme D'action
The mechanism of action of L-Phenylalanine tert-Butyl Ester-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it a valuable tool in studying enzyme kinetics and metabolic pathways .
Comparaison Avec Des Composés Similaires
L-Phenylalanine tert-Butyl Ester-d5 can be compared with other similar compounds, such as:
L-Phenylalanine tert-Butyl Ester: The non-deuterated version, which is commonly used in peptide synthesis.
D-Phenylalanine tert-Butyl Ester: The D-enantiomer, which has different biological activities and applications.
L-Tyrosine tert-Butyl Ester: Another amino acid ester used in similar research applications
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications.
Propriétés
Numéro CAS |
1177315-89-7 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
226.331 |
Nom IUPAC |
tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D |
Clé InChI |
QOISWWBTZMFUEL-MEKJEUOKSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N |
Synonymes |
Phenylalanine tert-Butyl Ester-d5; tert-Butyl (S)-2-Amino-3-phenylpropanoate-d5; tert-Butyl L-Phenylalaninate-d5; (S)-2-Amino-3-phenylpropionic Acid tert-Butyl Ester-d5; L-Phenylalanine, 1,1-Dimethylethyl Ester-d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
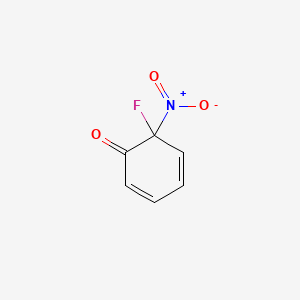
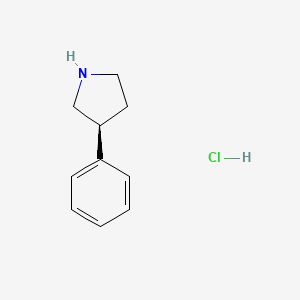
![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)
